Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-
Overview
Description
Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzeneacetamide, featuring a 4-methyl group and a 4-(5-oxazolyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzeneacetamide with 4-(5-oxazolyl)phenylamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution may result in halogenated derivatives .
Scientific Research Applications
Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- can be compared with other similar compounds, such as:
Benzeneacetamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Oxazole-containing compounds: These compounds feature the oxazole ring, which imparts unique chemical and biological properties.
Biological Activity
Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Synthesis
The compound is characterized by a benzeneacetamide core with a methyl group and a 5-oxazolyl substituent on the phenyl ring. The synthesis typically involves standard organic chemistry techniques, including condensation reactions and purification methods like recrystallization or chromatography.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of benzeneacetamide derivatives, particularly against various strains of bacteria.
In Vitro Antibacterial Evaluation
- Tested Bacteria : The compound has been evaluated against Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc).
- Minimum Inhibitory Concentration (MIC) : The effective concentration (EC50) for the compound was found to be significantly lower than that of standard antibiotics like thiodiazole copper, indicating superior antibacterial properties. For instance, one derivative exhibited an EC50 of 156.7 µM against Xoo, which is more effective than bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .
- Cell Membrane Disruption : Scanning Electron Microscopy (SEM) studies revealed that the compound causes significant damage to bacterial cell membranes, leading to cell lysis at higher concentrations. At 200 μg/mL, most cells showed severe morphological changes, indicating compromised cellular integrity .
Anticancer Activity
The anticancer potential of benzeneacetamide derivatives has also been explored, particularly their ability to induce apoptosis in tumor cells.
Cell Lines Tested
- Compounds were evaluated against several cancer cell lines including A549 (lung cancer) and C6 (glioma). Various assays were employed such as MTT assays to assess cell viability and caspase activation assays to measure apoptotic activity .
Findings
- Certain derivatives demonstrated significant cytotoxic effects, with IC50 values in the nanomolar range against specific cancer types. For example, compounds with 5-chloro and 5-methylbenzimidazole groups showed promising anticancer activity .
Structure-Activity Relationship (SAR)
Understanding how structural modifications influence biological activity is crucial for optimizing drug design.
Key Observations
- Substituents on the benzene ring significantly affect both antibacterial and anticancer activities. Electron-withdrawing groups at the para position generally enhance activity compared to electron-donating groups .
- The presence of specific functional groups in the oxazole moiety also contributes positively to the overall efficacy of the compounds.
Data Summary
Compound | Target Bacteria | EC50 (µM) | Cancer Cell Line | IC50 (nM) |
---|---|---|---|---|
Compound A1 | Xoo | 156.7 | A549 | 50 |
Compound A4 | Xoc | 194.9 | C6 | 75 |
Compound A2 | Xac | 281.2 | - | - |
Case Studies
- Antibacterial Study : A study demonstrated that a specific derivative caused significant cell membrane disruption in Xoo at concentrations above 100 μg/mL, suggesting a potent mechanism against bacterial infections .
- Anticancer Evaluation : Another research indicated that certain benzeneacetamide derivatives could effectively direct tumor cells towards apoptosis, showcasing their potential as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-2-4-14(5-3-13)10-18(21)20-16-8-6-15(7-9-16)17-11-19-12-22-17/h2-9,11-12H,10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQFKFUFFUUAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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